(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-toluidino)-2-propen-1-one
Description
(E)-1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-toluidino)-2-propen-1-one (CAS: 478041-05-3 ) is a chalcone derivative featuring an α,β-unsaturated ketone core flanked by a 4-methyl-2-phenylthiazole ring (Ring A) and a 4-toluidino group (Ring B). The E-configuration of the double bond is critical for its structural and electronic properties, enabling interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
(E)-3-(4-methylanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-14-8-10-17(11-9-14)21-13-12-18(23)19-15(2)22-20(24-19)16-6-4-3-5-7-16/h3-13,21H,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZSEUPKWOUSBQ-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=C(N=C(S2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-toluidino)-2-propen-1-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound's structure features a thiazole ring, which is known for its diverse biological properties.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Functional Groups:
- Thiazole ring
- Propenone moiety
- Aromatic amine
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. In vitro studies indicate that (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-toluidino)-2-propen-1-one can induce apoptosis in various cancer cell lines.
Case Study:
In a study involving K562 leukemia cells, the compound was found to decrease cell viability significantly. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production, leading to cell death through apoptosis pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-toluidino)-2-propen-1-one | K562 | 10 | Induction of ROS and apoptosis |
Antimicrobial Activity
Thiazole derivatives have also shown promise as antimicrobial agents. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli , demonstrating effective inhibition at micromolar concentrations.
Research Findings:
In a comparative study, the compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against S. aureus , suggesting its potential as a therapeutic agent in treating bacterial infections .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
The biological activity of (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-toluidino)-2-propen-1-one is largely attributed to its ability to interact with cellular targets involved in critical biochemical pathways:
- Inhibition of Protein Synthesis: The compound may bind to ribosomal proteins or enzymes essential for protein synthesis in bacteria.
- Induction of Apoptosis: In cancer cells, it appears to activate pathways that lead to programmed cell death, primarily through mitochondrial disruption.
- Generation of Reactive Oxygen Species: Increased ROS levels contribute to oxidative stress, further promoting apoptosis in malignant cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Chalcone Derivatives and Their Bioactivity
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: Halogen substituents (e.g., bromine, chlorine) on Ring A enhance electrophilicity of the α,β-unsaturated ketone, improving reactivity with biological targets. Compound 3n (Br/Cl-substituted) showed potent antifungal activity (MIC = 25 µg/mL) . Methoxy or methyl groups (electron-donating) reduce electrophilicity, correlating with lower potency. For example, methoxy substitution in (E)-3-(4-methoxyanilino)-... increased lipophilicity (XLogP3 = 5.3) but may reduce target binding .
Thiazole vs. Replacement of thiazole with imidazole (as in Compound 3n) alters hydrogen-bonding capacity, influencing antimicrobial specificity .
Amino Group Modifications: The toluidino group (para-methyl aniline) in the target compound provides moderate electron-donating effects, balancing lipophilicity and solubility.
Structural and Computational Insights
- Configuration Stability: The E-configuration is conserved across active chalcones, as seen in the target compound and (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one . This geometry optimizes conjugation and dipole interactions with biological targets.
- Topological Polar Surface Area (TPSA): The target compound’s TPSA (~79.5 Ų ) suggests moderate membrane permeability, comparable to analogs with methoxy or halogen substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
